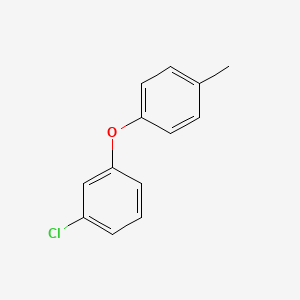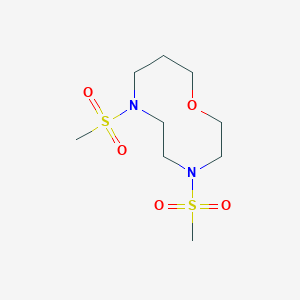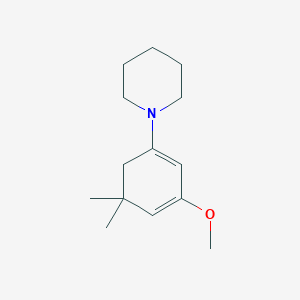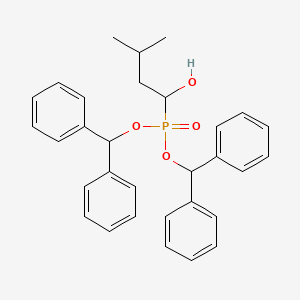
Bis(diphenylmethyl) (1-hydroxy-3-methylbutyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(diphenylmethyl) (1-hydroxy-3-methylbutyl)phosphonate is a chemical compound that belongs to the class of phosphonates It is characterized by the presence of a phosphonate group bonded to a 1-hydroxy-3-methylbutyl chain and two diphenylmethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(diphenylmethyl) (1-hydroxy-3-methylbutyl)phosphonate typically involves the reaction of diphenylmethylphosphine oxide with 1-hydroxy-3-methylbutyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high efficiency and yield. The use of continuous flow reactors and automated systems can further enhance the production process, making it more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(diphenylmethyl) (1-hydroxy-3-methylbutyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphonate group can be reduced to form a phosphine.
Substitution: The diphenylmethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine, chlorine) and organometallic compounds.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phosphines.
Substitution: Formation of various substituted phosphonates.
Applications De Recherche Scientifique
Bis(diphenylmethyl) (1-hydroxy-3-methylbutyl)phosphonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent and in the treatment of bone diseases.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of Bis(diphenylmethyl) (1-hydroxy-3-methylbutyl)phosphonate involves its interaction with specific molecular targets and pathways. The phosphonate group can bind to metal ions and enzymes, inhibiting their activity. This compound can also interact with cellular membranes and proteins, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diphenylmethylphosphine oxide
- 1-hydroxy-3-methylbutyl bromide
- Phosphonic acid derivatives
Uniqueness
Bis(diphenylmethyl) (1-hydroxy-3-methylbutyl)phosphonate is unique due to its combination of a phosphonate group with a 1-hydroxy-3-methylbutyl chain and two diphenylmethyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
89865-25-8 |
|---|---|
Formule moléculaire |
C31H33O4P |
Poids moléculaire |
500.6 g/mol |
Nom IUPAC |
1-dibenzhydryloxyphosphoryl-3-methylbutan-1-ol |
InChI |
InChI=1S/C31H33O4P/c1-24(2)23-29(32)36(33,34-30(25-15-7-3-8-16-25)26-17-9-4-10-18-26)35-31(27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,24,29-32H,23H2,1-2H3 |
Clé InChI |
SZCCQSDUYDTKDQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(O)P(=O)(OC(C1=CC=CC=C1)C2=CC=CC=C2)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid;bicyclo[4.2.1]nonane-1,6-diol](/img/structure/B14379639.png)
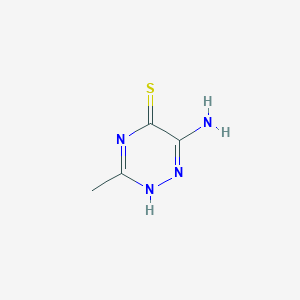
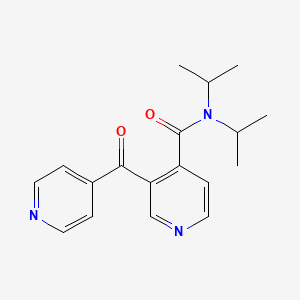
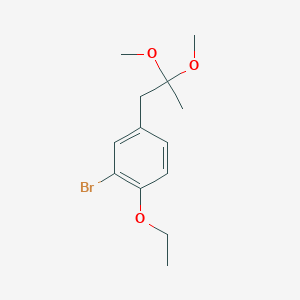
![4-{2-[Di(prop-2-en-1-yl)amino]ethyl}-7-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B14379659.png)
![1,1'-(Pyridine-2,6-diyl)bis[3-(2-hydroxyanilino)but-2-en-1-one]](/img/structure/B14379675.png)
![Ethyl 2-[2-(2-nitrophenyl)ethenyl]benzoate](/img/structure/B14379680.png)
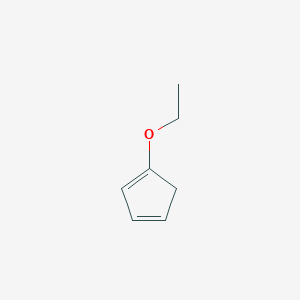
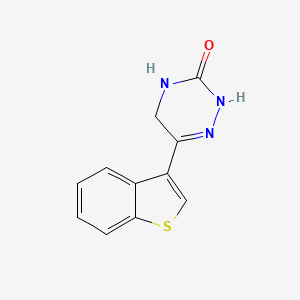
![1-[2-(Hexylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B14379693.png)

